molecular formula C19H3F15Si B092271 Silane, methyltris(pentafluorophenyl)- CAS No. 18920-98-4

Silane, methyltris(pentafluorophenyl)-

Cat. No. B092271
CAS RN: 18920-98-4
M. Wt: 544.3 g/mol
InChI Key: STUBXBPFWCYKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, methyltris(pentafluorophenyl)-, also known as MTPFS, is a fluorinated silane compound that has gained significant attention in the scientific research community due to its unique properties. MTPFS is a colorless liquid that is soluble in organic solvents and is highly reactive towards a variety of functional groups.

Scientific Research Applications

Silane, methyltris(pentafluorophenyl)- has found applications in a variety of scientific research fields including organic synthesis, materials science, and nanotechnology. Silane, methyltris(pentafluorophenyl)- is commonly used as a fluorinating agent in organic synthesis reactions due to its ability to introduce fluorine atoms into organic molecules. Additionally, Silane, methyltris(pentafluorophenyl)- has been used as a surface modifier in the preparation of superhydrophobic surfaces and as a precursor for the synthesis of fluorinated nanoparticles.

Mechanism Of Action

The mechanism of action of Silane, methyltris(pentafluorophenyl)- is based on its ability to act as a source of highly reactive fluorine atoms. The fluorine atoms can react with a variety of functional groups including alkenes, alkynes, and aromatic compounds. The resulting products are often highly fluorinated and possess unique properties such as increased stability and hydrophobicity.

Biochemical And Physiological Effects

Silane, methyltris(pentafluorophenyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive towards biological molecules such as proteins and nucleic acids. Therefore, caution should be taken when handling Silane, methyltris(pentafluorophenyl)- in biological systems.

Advantages And Limitations For Lab Experiments

The advantages of using Silane, methyltris(pentafluorophenyl)- in lab experiments include its high reactivity, ability to introduce fluorine atoms into organic molecules, and its unique properties. However, the limitations include the need for careful handling due to its highly reactive nature and limited information on its biochemical and physiological effects.

Future Directions

There are several future directions for the use of Silane, methyltris(pentafluorophenyl)- in scientific research. One direction is the development of new fluorinated materials with unique properties such as increased stability and hydrophobicity. Another direction is the investigation of Silane, methyltris(pentafluorophenyl)- as a surface modifier for the preparation of superhydrophobic surfaces. Additionally, the use of Silane, methyltris(pentafluorophenyl)- as a precursor for the synthesis of fluorinated nanoparticles is an area of interest for future research.

Synthesis Methods

The synthesis of Silane, methyltris(pentafluorophenyl)- involves the reaction of methyltrichlorosilane with pentafluorobenzene in the presence of a catalyst. The reaction takes place under anhydrous conditions and requires careful handling due to the highly reactive nature of the reagents. The resulting product is purified through a series of distillation and recrystallization steps to obtain a high purity Silane, methyltris(pentafluorophenyl)-.

properties

CAS RN

18920-98-4

Product Name

Silane, methyltris(pentafluorophenyl)-

Molecular Formula

C19H3F15Si

Molecular Weight

544.3 g/mol

IUPAC Name

methyl-tris(2,3,4,5,6-pentafluorophenyl)silane

InChI

InChI=1S/C19H3F15Si/c1-35(17-11(29)5(23)2(20)6(24)12(17)30,18-13(31)7(25)3(21)8(26)14(18)32)19-15(33)9(27)4(22)10(28)16(19)34/h1H3

InChI Key

STUBXBPFWCYKAL-UHFFFAOYSA-N

SMILES

C[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

C[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F

synonyms

Methyltris(pentafluorophenyl)silane

Origin of Product

United States

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